1,2-di-(9Z-octadecenoyl)-3-(11Z-eicosenoyl)-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dioleoyl-3-[(11Z)-icosenoyl]-sn-glycerol is a triacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl while that at position 3 is specified as (11Z)-icosenoyl. It has a role as a human blood serum metabolite. It is a triacylglycerol 56:3 and a triacyl-sn-glycerol.
Scientific Research Applications
Monogalactosyl Diacylglycerols in Brown Algae
A study by Kim et al. (2007) identified new monogalactosyl diacylglycerols (MGDGs) from the brown alga Sargassum thunbergii. These MGDGs were characterized using mass spectrometry and NMR techniques, contributing to the understanding of glycolipids in marine organisms (Kim et al., 2007).
Phospholipid Multilayers Study
Saccani et al. (2004) investigated the stability of phospholipid multilayers at the air-water interface. They found that compression beyond the collapse of these monolayers revealed the formation of stable bilayer and trilayer structures, which are relevant for studying biological membranes and their interactions with proteins (Saccani et al., 2004).
Neurotrophic Effects of Phospholipids
Kwon et al. (2003) isolated phospholipids from Bombycis corpus and examined their neurotrophic effects. They found that these phospholipids could stimulate the synthesis of nerve growth factor (NGF) in astrocytes, suggesting potential applications in neurology (Kwon et al., 2003).
Chemical Synthesis of Diglucosyl Diacylglycerols
Takato et al. (2019) described the chemical syntheses of bacterial diglucosyl diacylglycerols, highlighting the stereoselective construction of glycosidic linkages. This research contributes to the synthesis of complex glycolipids (Takato et al., 2019).
Biosensor Development
Gomes et al. (2019) developed a biosensor for nitric oxide detection using a lipidic bilayer that included compounds similar to 1,2-di-(9Z-octadecenoyl)-sn-glycerol. This research demonstrates the application of glycerolipids in biosensor technology (Gomes et al., 2019).
properties
Product Name |
1,2-di-(9Z-octadecenoyl)-3-(11Z-eicosenoyl)-sn-glycerol |
---|---|
Molecular Formula |
C59H108O6 |
Molecular Weight |
913.5 g/mol |
IUPAC Name |
[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C59H108O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h25-28,30-31,56H,4-24,29,32-55H2,1-3H3/b28-25-,30-26-,31-27-/t56-/m1/s1 |
InChI Key |
QXMHHXQBBKDSSL-BAQZNRHJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.